molecular formula C31H38Cl2N2ORu B051359 (1,3-Dimesitylimidazolidin-2-ylidene)(2-isopropoxybenzylidene)ruthenium(VI) chloride CAS No. 301224-40-8

(1,3-Dimesitylimidazolidin-2-ylidene)(2-isopropoxybenzylidene)ruthenium(VI) chloride

Cat. No.: B051359
CAS No.: 301224-40-8
M. Wt: 626.6 g/mol
InChI Key: ZRPFJAPZDXQHSM-UHFFFAOYSA-L
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Description

(1,3-Dimesitylimidazolidin-2-ylidene)(2-isopropoxybenzylidene)ruthenium(VI) chloride is a complex organometallic compound with the molecular formula C31H38Cl2N2ORu. It is known for its applications in catalysis, particularly in organic synthesis and polymerization reactions.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and olefin metathesis.

  • Biology: It can be employed in the study of enzyme mimetics and bioinorganic chemistry.

  • Medicine: Its catalytic properties are explored for potential use in drug synthesis and development.

  • Industry: It is utilized in the production of polymers and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound is typically synthesized through the reaction of 1,3-dimesitylimidazolidin-2-ylidene with 2-isopropoxybenzaldehyde in the presence of ruthenium chloride under an inert atmosphere. The reaction is usually carried out in anhydrous solvents such as dichloromethane or toluene at elevated temperatures.

Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of high-purity starting materials. The process may also involve purification steps such as recrystallization or column chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound is known to undergo various types of reactions, including:

  • Oxidation: It can act as a catalyst in oxidation reactions, facilitating the conversion of alcohols to aldehydes or ketones.

  • Reduction: It can also catalyze reduction reactions, such as the hydrogenation of unsaturated compounds.

  • Substitution: It can participate in substitution reactions, where it helps in the replacement of one functional group with another.

Common Reagents and Conditions:

  • Oxidation reactions often use oxidizing agents like hydrogen peroxide or molecular oxygen.

  • Reduction reactions typically involve hydrogen gas and a suitable catalyst.

  • Substitution reactions may require nucleophiles and electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include aldehydes, ketones, alcohols, and various substituted organic compounds.

Comparison with Similar Compounds

  • Grubbs' Catalyst

  • Hoveyda-Grubbs Catalyst

  • Noyori Catalyst

This compound stands out due to its specific ligand framework, which influences its catalytic properties and applications.

Properties

IUPAC Name

[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2.C10H12O.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-8(2)11-10-7-5-4-6-9(10)3;;;/h9-12H,7-8H2,1-6H3;3-8H,1-2H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPFJAPZDXQHSM-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=CC=CC=C3OC(C)C)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38Cl2N2ORu
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471982
Record name [1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene](dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

626.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Ruthenium, [1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-methylethoxy-.kappa.O)phenyl]methylene-.kappa.C]-, (SP-5-41)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

301224-40-8
Record name Ruthenium, [1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-methylethoxy-.kappa.O)phenyl]methylene-.kappa.C]-, (SP-5-41)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene](dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ruthenium, [1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-methylethoxy-κO)phenyl]methylene-κC]-, (SP-5-41)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HOVEYDA GRUBBS 2ND GENERATION CATALYST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YFT5355ZK7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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